molecular formula C23H20ClFN6O2 B2853527 N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide CAS No. 1189957-49-0

N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide

Cat. No. B2853527
CAS RN: 1189957-49-0
M. Wt: 466.9
InChI Key: QZOWSJXGJPPGHC-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide” is a complex organic compound. It contains several functional groups including a pyrrolidine ring, a thiophene ring, an oxadiazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be formed via a cyclization reaction . The oxadiazole ring could be formed via a cyclodehydration reaction . The thiophene ring and the sulfonamide group could be introduced via substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidine ring could undergo substitution reactions . The thiophene ring could undergo electrophilic aromatic substitution reactions. The oxadiazole ring could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make this compound relatively rigid. The presence of the sulfonamide group could make this compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Anti-tubercular Activity: This compound has been studied for its potential as an anti-tubercular agent. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anti-Hepatitis B Virus Activity: The compound has also been evaluated for its anti-hepatitis B virus (anti-HBV) activities in vitro. Most of the synthesized compounds possessed potent anti-HBV activity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is used as a drug, its safety would be evaluated through preclinical and clinical trials .

Future Directions

The future directions for research on this compound could include further studies to better understand its physical and chemical properties, its mechanism of action, and its potential uses. For example, it could be studied as a potential drug for various diseases .

properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN6O2/c24-17-7-5-16(6-8-17)19-9-10-21-27-30(23(33)31(21)26-19)15-22(32)29-13-11-28(12-14-29)20-4-2-1-3-18(20)25/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOWSJXGJPPGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide

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